Cerbertin

Catalog No.
S564725
CAS No.
7227-00-1
M.F
C32H44O11
M. Wt
604.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerbertin

CAS Number

7227-00-1

Product Name

Cerbertin

IUPAC Name

[(2R,3S,4R,5S,6S)-2-[[(1S,2S,4R,5S,6R,9S,10R,13R,15S,18R)-18-formyl-9-hydroxy-5-methyl-6-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadecan-15-yl]oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate

Molecular Formula

C32H44O11

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C32H44O11/c1-15-24(36)26(38-4)27(41-16(2)34)29(40-15)42-19-7-9-31(14-33)18(12-19)5-6-21-23(31)25-28(43-25)30(3)20(8-10-32(21,30)37)17-11-22(35)39-13-17/h11,14-15,18-21,23-29,36-37H,5-10,12-13H2,1-4H3/t15-,18+,19-,20+,21+,23+,24-,25-,26+,27-,28-,29-,30-,31+,32-/m0/s1

InChI Key

NIVUJUXAQJVVHT-SXAYMNBUSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C5C(O5)C6(C4(CCC6C7=CC(=O)OC7)O)C)C=O)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C5C(O5)C6(C4(CCC6C7=CC(=O)OC7)O)C)C=O)OC(=O)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@H]5[C@H](O5)[C@]6([C@@]4(CC[C@@H]6C7=CC(=O)OC7)O)C)C=O)OC(=O)C)OC)O

Cerbertin is a cardenolide glycoside.

Cerbertin is a complex organic compound with the molecular formula C32H44O11C_{32}H_{44}O_{11} and is classified as a steroid lactone. It is derived from the genus Cerbera, particularly noted for its occurrence in Cerbera manghas, a plant known for its toxic properties and traditional medicinal uses. Cerbertin has garnered attention due to its unique structural features, which include multiple hydroxyl groups and a lactone ring, contributing to its biological activities and potential therapeutic applications .

Typical of steroid compounds. These include:

  • Hydrolysis: The lactone moiety can undergo hydrolysis in the presence of water, leading to the formation of corresponding carboxylic acids and alcohols.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyls, altering the compound's reactivity and potentially enhancing its biological activity.
  • Reduction: Cerbertin may also undergo reduction reactions that can modify its functional groups, affecting its pharmacological properties.

These reactions are crucial for understanding how Cerbertin can be modified to enhance its efficacy in biological applications.

Cerbertin exhibits significant biological activities, particularly in the realms of cytotoxicity and antiproliferative effects. Research indicates that it has potential anti-cancer properties, showing activity against various cancer cell lines. Additionally, Cerbertin has been reported to possess anti-estrogenic effects, making it a candidate for further studies in hormone-related cancers . Its biological profile suggests that it may interact with specific cellular pathways, influencing cell growth and apoptosis.

The synthesis of Cerbertin can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting Cerbertin from the seeds or leaves of Cerbera manghas, utilizing solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler steroid precursors, employing techniques such as:
    • Ring closure reactions to form the lactone structure.
    • Functional group modifications to introduce hydroxyl groups.

These methods allow for the production of Cerbertin in varying purities and quantities suitable for research and potential therapeutic use.

Cerbertin has several notable applications:

  • Pharmaceutical Development: Due to its antiproliferative properties, Cerbertin is being investigated as a potential lead compound in cancer therapy.
  • Traditional Medicine: In some cultures, extracts containing Cerbertin are used for their purported health benefits, including anti-inflammatory and analgesic effects.
  • Toxicology Studies: Given its toxic nature when derived from certain plants, Cerbertin serves as a subject of study in understanding plant toxins and their mechanisms of action.

Interaction studies involving Cerbertin have focused on its effects on various biological systems:

  • Cell Line Studies: Research has demonstrated that Cerbertin interacts with cancer cell lines, inhibiting proliferation and inducing apoptosis through specific signaling pathways.
  • Enzyme Inhibition: Preliminary studies suggest that Cerbertin may inhibit certain enzymes involved in metabolic pathways related to cancer progression.

These studies are essential for elucidating the mechanisms by which Cerbertin exerts its biological effects.

Cerbertin shares structural similarities with several other compounds derived from plant sources. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features of Cerbertin
Cardiac GlycosidesVariesKnown for heart-related effectsContains a lactone structure not typical in many glycosides
CardenolidesVariesExhibits cytotoxicity; used in heart medicationSpecific anti-estrogenic activity
SaponinsVariesSurface-active agents; often toxicDistinct steroid framework with multiple hydroxyls
FlavonoidsVariesAntioxidant properties; diverse biological rolesSteroid lactone structure enhances specific interactions

Cerbertin stands out due to its unique combination of structural features and biological activities that distinguish it from other similar compounds. This uniqueness positions it as a promising candidate for further research in medicinal chemistry and pharmacology.

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Cerbertin

Dates

Last modified: 02-18-2024

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